6-Chloroquinoline-3-sulfonyl chloride
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Synthesis
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govmdpi.com The rigid, aromatic nature of the quinoline ring system provides a versatile framework for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets.
The synthetic versatility of the quinoline core allows for extensive functionalization, leading to the generation of large libraries of structurally diverse derivatives. nih.gov This has made it a cornerstone in the development of drugs for a wide array of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions. mdpi.comscbt.comorgsyn.org For instance, the quinoline structure is central to the activity of several anticancer drugs, such as topoisomerase and kinase inhibitors. mdpi.com
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates and Reagents
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile reagents in organic synthesis. rsc.orgmagtech.com.cn Their utility stems from the potent electrophilicity of the sulfur atom and the excellent leaving group ability of the chloride ion. chemicalbook.com This reactivity allows them to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. chemicalbook.com
The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂NHR'), a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. guidechem.comeurochlor.org The reaction with alcohols yields sulfonic esters, which are valuable intermediates in their own right. magtech.com.cn Beyond their role as precursors, sulfonyl chlorides can also serve as a source for sulfonyl radicals and other reactive species, enabling a variety of chemical transformations such as sulfonylation, chlorosulfonylation, and arylation reactions. rsc.orgmagtech.com.cn General methods for the synthesis of sulfonyl chlorides often involve the chlorination of sulfonic acids or the oxidative chlorination of thiols and their derivatives. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRLIYMLSDEFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 6 Chloroquinoline 3 Sulfonyl Chloride in Organic Transformations
Reactions Involving the Sulfonyl Chloride Functional Group
The sulfonyl chloride moiety is a key reactive site in 6-chloroquinoline-3-sulfonyl chloride, enabling a diverse range of chemical transformations. Its reactions can be broadly categorized into nucleophilic substitutions and radical-mediated processes.
Nucleophilic Substitution Reactions
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for various nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.govacs.org The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion.
One of the most well-established reactions of sulfonyl chlorides is their conversion to sulfonamides through reaction with primary or secondary amines. sigmaaldrich.com This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds. libretexts.orgnih.gov
The reaction of this compound with an amine (primary or secondary) proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. libretexts.orgyoutube.com The sulfonamide derived from a primary amine still possesses an acidic N-H proton, rendering it soluble in aqueous base. libretexts.org
General Reaction Scheme for Sulfonamide Formation:
R-NH₂ + ClSO₂-R' → R-NHSO₂-R' + HCl
(where R' represents the 6-chloroquinoline (B1265530) moiety)
Recent methodologies have also explored the use of N-silylamines for the synthesis of sulfonamides from sulfonyl chlorides, offering a convenient procedure that can sometimes be performed without a solvent. rsc.org Another approach involves the reaction of amine-derived sulfonate salts with cyanuric chloride to generate sulfonyl chloride intermediates in situ, which then react with amines to form the desired sulfonamides. organic-chemistry.org
Table 1: Examples of Reagents for Sulfonamide Synthesis from Sulfonyl Chlorides
| Reagent/Method | Description | Key Features |
| Primary/Secondary Amines with Base | Classical method involving direct reaction with an amine in the presence of a base like pyridine or triethylamine. sigmaaldrich.comlibretexts.org | Widely applicable, generates HCl byproduct. |
| N-Silylamines | Reaction with N-silylamines, such as aminotriphenylsilane. rsc.org | Can be performed under neutral or solvent-free conditions. |
| Ammonia Surrogates | Use of reagents that act as a source of ammonia, often requiring a subsequent deprotection step. nih.gov | Useful for synthesizing primary sulfonamides. |
| In situ Generation from Sulfonate Salts | Amine-derived sulfonate salts react with cyanuric chloride to form the sulfonyl chloride in the reaction mixture. organic-chemistry.org | Milder conditions, avoids handling unstable sulfonyl chlorides. |
Sulfones can be synthesized from sulfonyl chlorides through various methods, often involving a two-step process or transition-metal catalysis. A common strategy involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated or arylated.
One efficient one-pot, two-step procedure involves the reduction of sulfonyl chlorides to anhydrous sulfinate salts using magnesium metal, followed by in situ alkylation with alkyl halides to furnish sulfones. rsc.org Transition-metal-catalyzed coupling reactions also provide a route to sulfones. For instance, palladium or copper catalysts can mediate the coupling of sulfonyl chlorides with organoboronic acids or organozinc reagents. thieme-connect.com
Furthermore, direct sulfonylation of alkenes with sulfonyl chlorides, catalyzed by nickel, has been developed to produce vinyl sulfones. organic-chemistry.org This highlights the versatility of sulfonyl chlorides in C-S bond formation leading to sulfones.
Table 2: Selected Methods for Sulfone Synthesis from Sulfonyl Chlorides
| Method | Reagents | Product Type |
| Reduction and Alkylation rsc.org | 1. Mg2. Alkyl Halide | Aliphatic Sulfones |
| Palladium-Catalyzed Coupling thieme-connect.com | Organoboronic Acids, Pd catalyst | Aryl Sulfones |
| Copper-Catalyzed Coupling thieme-connect.com | Arylboronic Acids or Organozinc Reagents, Cu catalyst | Aryl Sulfones |
| Nickel-Catalyzed Sulfonylation organic-chemistry.org | Alkenes, Ni catalyst | Vinyl Sulfones |
Sulfonyl chlorides can be converted to sulfinate esters through reductive esterification. This transformation requires a reducing agent to reduce the sulfur(VI) center of the sulfonyl chloride to a sulfur(IV) center in the sulfinate ester, followed by reaction with an alcohol.
A well-known method involves a one-pot reductive esterification using phosphites as the reducing agent. acs.org A more recent and efficient method employs rongalite (sodium hydroxymethanesulfinate) as the reducing agent to react sulfonyl chlorides with alcohols, providing sulfinate esters in good yields under mild conditions. researchgate.netrsc.org These reactions offer a convenient pathway to sulfinate esters, which are themselves valuable synthetic intermediates. acs.org
General Reaction for Reductive Esterification:
R'-SO₂Cl + R-OH + [Reducing Agent] → R'-SO₂-OR + Byproducts
Beyond nitrogen nucleophiles, the sulfonyl chloride group of this compound readily reacts with other heteroatom nucleophiles, primarily those containing oxygen and sulfur.
Reaction with Oxygen Nucleophiles (Alcohols and Water): The reaction of sulfonyl chlorides with alcohols, known as alcoholysis, yields sulfonate esters. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl produced. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. libretexts.orgyoutube.com Hydrolysis, the reaction with water, yields the corresponding sulfonic acid. Both reactions generally follow an SN2-type mechanism at the sulfur atom. youtube.com
Reaction with Sulfur Nucleophiles (Thiols): Thiols can react with sulfonyl chlorides, though the reaction pathway can be complex. The initial reaction can lead to the formation of a thiosulfonate ester (R-S-SO₂-R'). However, in the presence of excess thiol, further reactions can occur. The reaction of sulfenyl chlorides (formed in situ from thiols) with thiols can lead to disulfide formation, potentially through a radical mechanism. nih.goved.ac.uk
Radical Reactions Initiated by Sulfonyl Chlorides
Sulfonyl chlorides are not only electrophiles but can also serve as precursors for sulfonyl radicals (RSO₂•) under appropriate conditions. nih.govmagtech.com.cn The generation of these radicals opens up a different realm of reactivity, enabling various addition and cyclization reactions. Sulfonyl radicals can be generated through methods such as photoredox catalysis, transition-metal catalysis (e.g., copper), or electrochemical means. acs.orgrsc.orgchemrxiv.org
Once formed, the sulfonyl radical derived from this compound can participate in several types of transformations:
Hydrosulfonylation of Alkenes: In a process that avoids the more common chlorosulfonylation, sulfonyl radicals can add across a double bond, followed by a hydrogen atom transfer (HAT) to yield a sulfone. researchgate.netresearchgate.net This has been achieved using visible-light photoredox catalysis in the presence of a suitable hydrogen atom donor like tris(trimethylsilyl)silane. ox.ac.uk
Addition to Alkenes and Alkynes: The addition of sulfonyl radicals to unsaturated C-C bonds is a valuable method for creating functionalized sulfonyl compounds. nih.gov For example, the visible-light-mediated atom transfer radical addition (ATRA) of sulfonyl chlorides to styrenes in the presence of water can produce β-hydroxysulfones. acs.org An electrochemical method allows for the vicinal trifluoromethylchlorosulfonylation of alkenes. chemrxiv.org
Radical Cyclizations: Sulfonyl radicals can initiate cyclization reactions. For instance, copper-catalyzed reactions of sulfonyl chlorides with 3-aza-1,5-enynes can induce a regioselective cyclization to produce substituted 1,2-dihydropyridines. rsc.org The initial sulfonyl radical adds to the alkyne, followed by an intramolecular cyclization onto the alkene. In some systems, the cyclization is followed by the elimination of the sulfonyl radical, leading to the formation of polycyclic imines. nih.gov
These radical pathways demonstrate the dual reactivity of sulfonyl chlorides, allowing them to act as sources of both sulfonyl groups in substitution reactions and sulfonyl radicals for addition and cyclization processes. rsc.orgmagtech.com.cn
Ionic Reactions and Electrophilic Behavior
This compound, as a member of the sulfonyl chloride class of compounds, is characterized by its significant electrophilic nature. The sulfur atom in the sulfonyl chloride group is electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This inherent electrophilicity makes it highly susceptible to nucleophilic attack.
Sulfonyl chlorides readily react with a variety of nucleophiles. wikipedia.org For instance, they react with water to form the corresponding sulfonic acids. wikipedia.org Their reactions with amines to produce sulfonamides and with alcohols to yield sulfonate esters are fundamental transformations in organic synthesis. wikipedia.orgsigmaaldrich.com The reactivity of sulfonyl chlorides allows them to act as activating agents for hydroxyl-containing materials, such as agarose, rendering these materials reactive towards nucleophilic displacement. nih.gov This electrophilic behavior is central to the utility of this compound in the functionalization of various organic molecules. While most transformations occur at the highly reactive SO2Cl moiety, the specific functionalization can be directed under certain conditions. nih.gov
C-H Functionalization Directed by Sulfonyl Chlorides or Incorporating Sulfonyl Moieties
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for its atom and step economy. mdpi.comnih.gov Sulfonyl chlorides, including this compound, have emerged as versatile reagents in this field, participating in various C-H functionalization reactions, particularly with quinoline (B57606) derivatives. mdpi.com
Regioselective Sulfonylation of Quinoline N-Oxides
Quinoline N-oxides are common starting materials for the regioselective functionalization of the quinoline core. researchgate.net The N-oxide group activates the heterocyclic ring, facilitating reactions that would be challenging with the parent quinoline.
A significant transformation involving quinoline N-oxides and sulfonyl chlorides is the deoxygenative C2-sulfonylation. nih.govmdpi.comnih.govresearchgate.net In this reaction, the sulfonyl chloride not only serves as the source of the sulfonyl group but also acts as an electrophilic activating agent for the quinoline N-oxide. nih.govmdpi.com The process leads to the formation of 2-sulfonylquinolines, which are valuable compounds in medicinal and materials science. researchgate.net
The general mechanism initiates with the nucleophilic attack of the N-oxide oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by a rearrangement and subsequent attack of a nucleophile or an in-situ generated species at the C2 position of the quinoline ring, ultimately leading to the sulfonated product and removal of the oxygen atom from the N-oxide. beilstein-journals.org
The deoxygenative C2-sulfonylation of quinoline N-oxides can be achieved under various conditions, including both metal-free and transition-metal-catalyzed protocols.
Metal-Free Approaches: Metal-free methods for C2-sulfonylation offer advantages in terms of cost and reduced metal contamination in the final products. researchgate.net One such protocol involves the use of carbon disulfide (CS2) and diethylamine (B46881) (Et2NH) to promote the reaction between quinoline N-oxides and sulfonyl chlorides. nih.govmdpi.comnih.gov In this system, it is proposed that a nucleophilic sulfonyl source is generated in situ. nih.govmdpi.comnih.gov Another approach utilizes H-phosphonate to mediate the sulfonylation. nih.govresearchgate.net
Transition-Metal Catalyzed Approaches: Transition metals, particularly copper, have been effectively employed to catalyze the C2-sulfonylation of quinoline N-oxides.
Copper: Copper-catalyzed methods provide an efficient route to 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides or sodium sulfinates. nih.govacs.orgacs.orgcapes.gov.brnih.govacs.org These reactions often proceed via a radical pathway, such as a Minisci-like radical coupling. nih.govacs.org The copper catalyst facilitates the generation of the key sulfonyl radical intermediate.
Cobalt: Cobalt catalysts have also been utilized for the C-H sulfonylation of quinolines, demonstrating the utility of first-row transition metals in these transformations. researchgate.net
Zinc: Zinc dust has been used to mediate the one-pot synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides, often assisted by ultrasound. nih.govresearchgate.net
| Catalyst System | Substrate | Reagent | Position of Functionalization | Reference |
| Metal-Free (CS2/Et2NH) | Quinoline N-oxide | Sulfonyl chloride | C2 | nih.govmdpi.comnih.gov |
| Copper | Quinoline N-oxide | Sulfonyl chloride/Sodium sulfinate | C2 | nih.govacs.orgacs.orgcapes.gov.brnih.govacs.org |
| Zinc | Quinoline N-oxide | Sulfonyl chloride | C2 | nih.govresearchgate.net |
| Cobalt | Quinoline | Sulfonylating agent | C5 | researchgate.net |
Remote C-H Functionalization (e.g., C5-Sulfonylation, C5-Chlorination)
Beyond the activated C2 position, sulfonyl chlorides have been instrumental in the more challenging remote C-H functionalization of quinolines, particularly at the C5 position. nus.edu.sg These reactions often require a directing group on the quinoline ring, such as an 8-amido group, and a transition metal catalyst, typically copper. nus.edu.sgresearchgate.net
In these copper-catalyzed reactions, the sulfonyl chloride can serve as the source for either a sulfonyl group (C5-sulfonylation) or a chlorine atom (C5-chlorination). The regioselectivity for the C5 position is a notable feature of these methods. nus.edu.sgresearchgate.net The mechanism is believed to involve a radical process, where the interplay between the quinoline nitrogen and the directing group is crucial for the observed selectivity. nus.edu.sg
| Reaction | Catalyst | Directing Group | Reagent | Position of Functionalization | Reference |
| C5-Sulfonylation | Copper | 8-Amido | Sulfonyl chloride | C5 | nus.edu.sgresearchgate.net |
| C5-Chlorination | Copper | 8-Amido | Sulfonyl chloride | C5 | researchgate.net |
Examination of Dual Roles of Sulfonyl Chlorides in C-H Functionalization (e.g., Sulfonyl Source, Halogen Source)
A key aspect of the reactivity of sulfonyl chlorides in C-H functionalization is their ability to act as a source for different functional groups, demonstrating their versatility. capes.gov.brresearchgate.net
In many reactions, they serve as a straightforward sulfonyl source , leading to the formation of sulfones. This is evident in the C2-sulfonylation of quinoline N-oxides and the C5-sulfonylation of 8-amidoquinolines. nih.govcapes.gov.brnus.edu.sg
However, under specific catalytic conditions, sulfonyl chlorides can also function as a halogen source . For instance, in the copper-catalyzed reaction of 8-amidoquinolines, para-toluenesulfonyl chloride (TsCl) can deliver a chlorine atom to the C5 position, resulting in C5-chlorination. researchgate.net This dual reactivity highlights the ability to tune the reaction outcome by modifying the catalytic system and reaction conditions, thereby expanding the synthetic utility of sulfonyl chlorides like this compound.
Spectroscopic Characterization Methodologies for 6 Chloroquinoline 3 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopytsijournals.comresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For quinoline (B57606) derivatives, NMR is used to determine the substitution patterns on the heterocyclic and benzene (B151609) rings. rsc.org The chemical shifts and coupling constants of the protons and carbon atoms are highly sensitive to the electronic effects of the substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) Studiesrsc.orgrsc.orgchemicalbook.com
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the positions of protons within the 6-chloroquinoline-3-sulfonyl chloride structure. The aromatic region of the ¹H NMR spectrum of quinoline derivatives typically displays a series of doublets, triplets, and multiplets corresponding to the protons on the quinoline core. rsc.org The presence of the electron-withdrawing sulfonyl chloride group at the C-3 position and the chlorine atom at the C-6 position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm values).
For instance, in related quinoline sulfonamide derivatives, protons on the quinoline ring are observed in the range of 7.0-9.0 ppm. rsc.org The proton at the C-2 position, being adjacent to the nitrogen atom and the sulfonyl group, is expected to be the most deshielded and appear as a singlet or a doublet with a small coupling constant. The protons on the benzene portion of the quinoline ring will also exhibit characteristic splitting patterns based on their relative positions and coupling to each other. For the parent 6-chloroquinoline (B1265530), the protons of the quinoline ring system are well-documented. chemicalbook.com
Table 1: Representative ¹H NMR Data for Quinoline Sulfonamide Derivatives
| Compound/Derivative | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| N-Aryl-quinoline-8-sulfonamide | CDCl₃ | Aromatic protons observed between 7.5 and 8.9 ppm. rsc.org |
| 8-Hydroxyquinoline-5-sulfonamides | DMSO-d₆ | Aromatic protons typically appear in the 7.2-9.1 ppm range. nih.gov |
| Quinoline-based sulfonamides | DMSO-d₆ | Signals for quinoline protons are generally found from 7.5 to 9.0 ppm. nih.gov |
This table presents generalized data for classes of related compounds based on available literature. Specific shifts for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studiesrsc.orgrsc.orgchemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the substituents. In this compound, the carbon atom attached to the sulfonyl chloride group (C-3) and the carbon atom bonded to the chlorine atom (C-6) are expected to show distinct chemical shifts.
The ¹³C NMR spectra of quinoline derivatives show signals in the aromatic region, typically between 110 and 160 ppm. nih.govresearchgate.net The carbon atoms directly bonded to nitrogen (C-2 and C-8a) resonate at lower fields. The presence of the sulfonyl chloride group causes a downfield shift for the C-3 carbon. The signals for the parent 6-chloroquinoline have been reported, providing a reference for assigning the signals in its sulfonyl chloride derivative. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Quinoline Derivatives
| Compound/Derivative | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| Quinoline-sulfonamide complexes | DMSO-d₆ | Aromatic carbons observed in the range of 110-160 ppm. nih.govresearchgate.net |
| 8-Hydroxyquinoline-5-sulfonamides | DMSO-d₆ | Quinoline carbons typically resonate between 110 and 155 ppm. nih.gov |
| Quinoline-based sulfonamides | DMSO-d₆ | Carbon signals for the quinoline moiety appear from approximately 115 to 150 ppm. nih.gov |
This table presents generalized data for classes of related compounds based on available literature. Specific shifts for this compound may vary.
Infrared (IR) Spectroscopyjst.go.jpchemrxiv.orgchemicalbook.com
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the characteristic absorption bands for the sulfonyl chloride group (SO₂Cl) and the chloroquinoline moiety are of particular interest.
The sulfonyl chloride group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. These bands are typically observed in the regions of 1365-1385 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). jst.go.jpchemrxiv.org The C-Cl stretching vibration of the chloroquinoline part is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The IR spectrum of the parent 6-chloroquinoline shows characteristic bands for the quinoline ring system. chemicalbook.com Furthermore, the C=N and C=C stretching vibrations of the quinoline ring are expected to appear in the 1500-1650 cm⁻¹ region. The amido-imido tautomerism in sulfonamide derivatives, which can be studied by IR spectroscopy, is also a relevant area of investigation for derivatives of this compound. jst.go.jp
Table 3: Characteristic IR Absorption Bands for Sulfonyl Chlorides and Chloroquinolines
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1365 - 1385 | chemrxiv.org |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1170 - 1190 | jst.go.jpchemrxiv.org |
| Quinoline Ring (C=C, C=N) | Stretching | 1500 - 1650 | chemicalbook.com |
| Aryl-Cl | Stretching | 600 - 800 | chemicalbook.com |
Mass Spectrometry (MS) (e.g., LC-MS)nih.govresearchgate.netnih.govnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of components in a mixture. For this compound, mass spectrometry can confirm the molecular ion peak and provide information about its fragmentation pattern, which is crucial for structural confirmation.
In the mass spectrum, the molecular ion peak corresponding to the mass of this compound would be observed. Due to the presence of chlorine, an isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass and elemental formula of the compound. nih.gov LC-MS studies on quinoline derivatives have shown characteristic fragmentation patterns, often involving the quinoline ring system. researchgate.netnih.gov It is also noted that sulfonyl chlorides can undergo hydrolysis during electrospray ionization (ESI), which may lead to the observation of a peak corresponding to the sulfonic acid. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete and unambiguous assignment of all signals due to overlapping peaks. In such cases, advanced spectroscopic techniques, particularly two-dimensional (2D) NMR experiments, are employed.
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the quinoline ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear a proton.
HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is critical for assigning quaternary carbons and piecing together the molecular structure, including the point of attachment of the sulfonyl chloride group to the quinoline ring. nih.gov
These advanced methods, often used in combination, provide a comprehensive and unambiguous structural characterization of novel and complex derivatives.
Theoretical and Computational Investigations of 6 Chloroquinoline 3 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and effective tool for predicting various molecular properties. While no specific DFT data has been published for 6-Chloroquinoline-3-sulfonyl chloride, studies on the related compound 6-chloroquinoline (B1265530) (the same molecule, but lacking the sulfonyl chloride group at the 3-position) provide insight into the methodologies used. researchgate.netdergipark.org.tr
For instance, a typical DFT study on a quinoline (B57606) derivative would employ a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to perform calculations. researchgate.netdergipark.org.tr
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest possible energy, representing the most stable structure. For 6-chloroquinoline, DFT calculations have been used to determine its optimized molecular geometry in the gas phase. dergipark.org.tr A similar procedure for this compound would identify its bond lengths, bond angles, and dihedral angles, establishing its most stable three-dimensional shape.
Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov DFT studies on 6-chloroquinoline have successfully calculated its FMOs and mapped its molecular electrostatic potential surface to analyze charge distribution and identify reactive sites. researchgate.netdergipark.org.tr For this compound, such an analysis would reveal how the electron-withdrawing sulfonyl chloride group influences the electronic properties of the quinoline ring system.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's behavior. nih.govrsc.org These descriptors, while not available for this compound, are routinely calculated for other quinoline derivatives. rsc.orgnih.gov
Table 1: Key Chemical Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table represents the standard theoretical framework that would be applied. No specific values for this compound are available in published literature.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. This involves calculating the energies of reactants, transition states, intermediates, and products. For reactions involving quinoline sulfonyl chlorides, such as their synthesis or subsequent reactions to form sulfonamides, computational studies can propose plausible mechanisms. acs.orgmdpi.com
For example, studies on the C2-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides have proposed reaction pathways involving intermediates and transition states. acs.orgmdpi.com A computational investigation into the reactions of this compound would likely focus on its role as an electrophile, particularly in reactions with nucleophiles to form sulfonamides, which are a common class of compounds in medicinal chemistry. nih.gov Such a study would clarify the energetics of the reaction and identify the most likely mechanistic pathway.
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. The sulfonyl chloride group in this compound is attached to the quinoline ring via a C-S single bond, allowing for rotation.
A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This would reveal the most stable rotational isomer(s) and the transition state energies between them. While specific studies on this compound are absent, conformational analyses are a standard component of computational chemistry, as demonstrated in studies of other complex molecules containing sulfonamide or related groups. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-chloroquinoline-3-sulfonyl chloride with high purity?
- Methodological Answer : A common approach involves sulfonylation of the quinoline precursor using chlorosulfonic acid. For example, in analogous sulfonyl chloride syntheses, chlorosulfonic acid is added dropwise to the substrate under controlled temperatures (0°C initially, then room temperature), followed by quenching in ice water to precipitate the product . Purification via crystallization or chromatography is critical to achieve >95% purity. Researchers should monitor reaction progress using TLC or HPLC and validate purity via H NMR and mass spectrometry.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : This compound is moisture-sensitive and reacts exothermically with water. Store under inert gas (e.g., argon) in a desiccator at 2–8°C. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Review SDS documentation for compatibility with storage materials (e.g., avoid polypropylene containers if reactivity is observed). Safety protocols from Pyridine-3-sulfonyl chloride handling, such as immediate washing with water upon skin contact, are applicable .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : To confirm the sulfonyl chloride group’s presence and substitution pattern (e.g., deshielded signals near δ 8.5–9.0 ppm for quinoline protons).
- FT-IR : Strong S=O stretching vibrations at ~1370 cm and 1180 cm.
- Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks (e.g., [M+H] or [M-Cl] fragments).
Cross-reference data with PubChem entries for analogous quinoline sulfonyl chlorides to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize transition states.
- Temperature Control : Reactions with amines proceed efficiently at 0–25°C, while alkoxides may require reflux conditions.
- Stoichiometry : Maintain a 1.2–1.5 molar ratio of nucleophile to sulfonyl chloride to account for side reactions (e.g., hydrolysis).
Monitor byproducts via LC-MS and adjust reaction time to minimize decomposition. For example, in analogous sulfonamide syntheses, extended reaction times (>24h) led to reduced yields due to hydrolysis .
Q. What strategies resolve contradictions in reactivity data between this compound and similar compounds?
- Methodological Answer :
- Control Experiments : Compare reactivity under identical conditions (e.g., solvent, temperature) with structurally related sulfonyl chlorides (e.g., isoquinoline derivatives).
- Computational Modeling : Use DFT calculations to assess electronic effects of the chloro and sulfonyl groups on reaction barriers.
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation. For instance, discrepancies in electrophilic aromatic substitution rates may arise from steric hindrance near the sulfonyl group .
Q. How can scaled-up synthesis of this compound maintain yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency compared to batch reactors, reducing side reactions.
- In-line Purification : Integrate scavenger resins or liquid-liquid extraction modules to remove unreacted precursors.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring. Industrial-scale syntheses of sulfonyl chlorides achieved >90% yield using these methods .
Data Analysis and Reporting
Q. What analytical approaches detect trace byproducts in this compound synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed or dimerized byproducts.
- X-ray Crystallography : Resolve structural ambiguities if unexpected peaks in NMR persist.
- Elemental Analysis : Confirm stoichiometry and rule out halogen exchange (e.g., fluorine contamination from reagents) .
Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 40°C and analyze degradation products weekly via LC-MS.
- Kinetic Profiling : Calculate half-lives () using first-order kinetics. For example, sulfonyl chlorides typically hydrolyze rapidly in alkaline conditions ( hour at pH 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
